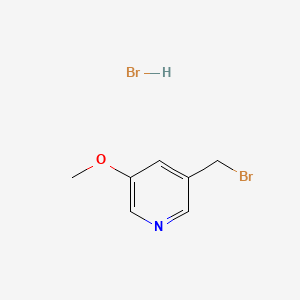

3-(Bromomethyl)-5-methoxypyridine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Bromomethyl)-5-methoxypyridine hydrobromide is a halogenated heterocyclic building block . It is a white to yellow to brown powder or crystals and/or chunks .

Synthesis Analysis

The synthesis of this compound has been reported in a study . The method used 5-methylnicotinic acid as the starting material and achieved an overall yield of 65.9%. The process was described as simple, efficient, and environmentally friendly .Molecular Structure Analysis

The molecular formula of this compound is C6H7Br2N . The InChI Key is FNHPUOJKUXFUKN-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is a key intermediate in the synthesis of rupatadine . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases .Physical And Chemical Properties Analysis

The physical state of this compound at 20 degrees Celsius is solid . Its melting point ranges from 148°C to 154°C .Aplicaciones Científicas De Investigación

Reactivity and Chemical Synthesis

The reactivity of bromine atoms in brominated pyridines, such as the conversion of 3,5-dibromopyridine into 3-acetylamino-5-ethoxypyridine, highlights the utility of these compounds in synthetic organic chemistry. This process involves steps like conversion with sodium ethylate, interaction with ammonia, and acetylation, demonstrating the compound's versatility in forming various chemically modified pyridines (Hertog, Falter, & Linde, 1948).

Molecular Structure Analysis

Crystal structure analysis, such as the study on (S)-5-Bromo-3, 4, 4, -trimethoxy-4, 5-dihydrofuranonitrile, showcases the application of brominated compounds in determining molecular configurations and understanding chemical reactivity and interactions. Such analyses are crucial for the development of new materials and drugs (Yokoyama, Ohashi, Umemura, & Yoshimura, 1998).

Halogen Atom Migration

Research on the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine further exemplifies the intricate chemical behaviors of these compounds, useful in synthesizing compounds with precise structural requirements for pharmaceuticals or advanced materials (Hertog & Schogt, 2010).

Versatile Precursors for Synthesis

Brominated trihalomethylenones, closely related to the functionality of 3-(Bromomethyl)-5-methoxypyridine hydrobromide, serve as versatile precursors in synthesizing diverse organic compounds, including pyrazoles. This demonstrates the compound's role in enabling the synthesis of structures potentially relevant in drug discovery and material science (Martins et al., 2013).

Safety and Hazards

3-(Bromomethyl)-5-methoxypyridine hydrobromide is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dust and to wear protective clothing, gloves, and eye/face protection when handling it . In case of contact, immediate medical attention is required .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 3-(Bromomethyl)-5-methoxypyridine hydrobromide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals could affect the compound’s reactivity and stability.

Propiedades

IUPAC Name |

3-(bromomethyl)-5-methoxypyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXCZPRHHKENKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2605504.png)

![Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2605505.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide](/img/structure/B2605516.png)

![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)